4-Bromo-7-methoxy-3,3-dimethylindoline
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Overview
Description
4-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves several steps. One common method includes the bromination of 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation or metal hydrides to yield the corresponding dehalogenated product.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives such as:
- 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 4-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
- 4-bromo-7-methoxy-1H-indole
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(14-3)5-4-7(12)9(10)11/h4-5,13H,6H2,1-3H3 |
InChI Key |
SVBIHTWSTCTEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)Br)OC)C |
Origin of Product |
United States |
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